molecular formula C6H3IN2O3 B14859733 6-Iodo-4-nitropyridine-2-carbaldehyde

6-Iodo-4-nitropyridine-2-carbaldehyde

Cat. No.: B14859733
M. Wt: 278.00 g/mol
InChI Key: LKMYTYGWQBDQMS-UHFFFAOYSA-N
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Description

6-Iodo-4-nitropyridine-2-carbaldehyde is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-nitropyridine-2-carbaldehyde typically involves the nitration of 6-iodopyridine followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often employs Vilsmeier-Haack reaction conditions, where the nitrated pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-4-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Reduction: Hydrogen gas, palladium on carbon, or chemical reductants like tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 6-Iodo-4-aminopyridine-2-carbaldehyde.

    Oxidation: 6-Iodo-4-nitropyridine-2-carboxylic acid.

Scientific Research Applications

6-Iodo-4-nitropyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-4-nitropyridine-2-carbaldehyde largely depends on the specific reactions it undergoes and the context in which it is used. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

    4-Nitropyridine-2-carbaldehyde: Lacks the iodine substituent, leading to different reactivity and applications.

    6-Bromo-4-nitropyridine-2-carbaldehyde: Similar structure but with bromine instead of iodine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    6-Iodo-3-nitropyridine-2-carbaldehyde: Positional isomer with the nitro group in a different position, leading to different chemical properties and reactivity.

Uniqueness: The iodine atom facilitates various cross-coupling reactions, while the nitro group can undergo reduction and other transformations, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H3IN2O3

Molecular Weight

278.00 g/mol

IUPAC Name

6-iodo-4-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3IN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H

InChI Key

LKMYTYGWQBDQMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)I)[N+](=O)[O-]

Origin of Product

United States

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